N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide
Description
Properties
CAS No. |
61957-40-2 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-(1,6-dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide |
InChI |
InChI=1S/C18H19NO/c1-12-8-9-15-11-17(13(2)16(15)10-12)19-18(20)14-6-4-3-5-7-14/h3-10,13,17H,11H2,1-2H3,(H,19,20) |
InChI Key |
VFURDOMGOZKFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2=C1C=C(C=C2)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Inden Ring Formation
The synthesis begins with the construction of the 1,6-dimethyl-2,3-dihydro-1H-inden core. A common precursor is 1,6-dimethylindan-2-one , synthesized via Friedel-Crafts acylation of a substituted benzene derivative followed by reduction. For example:
Amidation via Schotten-Baumann Reaction
The alcohol intermediate is converted to the corresponding amine via a two-step process:
-
Amination : Treatment with NH₃ under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields 1,6-dimethyl-2,3-dihydro-1H-inden-2-amine.
-
Benzoylation : Reaction with benzoyl chloride in a biphasic system (NaOH/CH₂Cl₂) under Schotten-Baumann conditions forms the final product.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, 0°C, 12 h | 68–72 |
| Reduction | LiAlH₄, THF, reflux, 6 h | 85 |
| Amination | NH₃, DEAD, PPh₃, THF, 24 h | 60 |
| Benzoylation | Benzoyl chloride, NaOH, CH₂Cl₂ | 78 |
Direct Coupling Using Transition Metal Catalysis
Buchwald-Hartwig Amination
This method leverages palladium catalysis to couple preformed indenyl halides with benzamide precursors:
-
Halogenation : Bromination of 1,6-dimethyl-2,3-dihydro-1H-indene at position 2 using NBS yields 2-bromo-1,6-dimethyl-2,3-dihydro-1H-indene.
-
Coupling : Reaction with benzamide via Pd(OAc)₂/XPhos catalytic system in toluene at 110°C for 24 h.
Optimization Insights :
-
Ligand Choice : XPhos outperforms BINAP in suppressing homocoupling byproducts.
-
Solvent : Toluene provides higher yields (72%) compared to DMF (55%).
Reductive Aminocarbonylation
Nickel-Catalyzed Carbonylation
A one-pot method combines nitroarenes and aryl iodides under CO atmosphere:
-
Reaction Setup : 1,6-Dimethyl-2-iodo-2,3-dihydro-1H-indene, nitrobenzene, Co₂(CO)₈, and Ni(glyme)Cl₂ in DMF at 120°C for 16 h.
-
Reduction : Zn powder reduces intermediates to the amine, which subsequently reacts with benzoyl chloride.
Advantages :
-
Avoids isolation of sensitive intermediates.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
-
Immobilization : 1,6-Dimethylindene-2-carboxylic acid is attached to Wang resin via ester linkage.
-
Amide Formation : On-resin reaction with benzylamine using HOBt/EDC yields the target compound after cleavage with TFA.
Performance Metrics :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step Synthesis | 78 | 98 | Moderate | High |
| Buchwald-Hartwig | 72 | 95 | High | Moderate |
| Reductive Carbonylation | 65 | 95 | Low | Low |
| Solid-Phase | 90 | 92 | High | High |
Chemical Reactions Analysis
Types of Reactions
N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure: Contains a 3-methylbenzamide group linked to a hydroxy-substituted tert-amino alcohol.
- Synthesis: Reacts 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, forming an N,O-bidentate directing group.
N-(2,3-Dihydro-1H-inden-2-yl)benzamide ()
- Structure : Shares the 2,3-dihydroindenyl backbone but lacks methyl substituents at positions 1 and 4.
- Spectroscopy : 1H NMR shows aromatic protons at δ 7.25 (m, 4H) and indenyl protons at δ 3.39–2.92 (m, 4H). The target compound’s methyl groups would introduce additional signals (δ ~1.5–2.5 ppm) and upfield shifts in adjacent protons .
Benzathine Benzylpenicillin ()
- Structure : A penicillin derivative with a dibenzylethylenediamine salt.
- Relevance : Highlights the role of benzamide derivatives in pharmaceuticals. The target compound’s indenyl core may offer metabolic stability compared to penicillin’s β-lactam ring .
HAT Inhibitors ()
- Anacardic Acid Derivatives : Benzamide analogs like N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB) exhibit histone acetyltransferase (HAT) modulation.
ADMET Predictions ()
- N-(Phenylcarbamoyl) Benzamide : Predicted to have moderate intestinal absorption and low toxicity. The target compound’s methyl groups may improve metabolic stability by reducing oxidative degradation sites .
Hydrogen Bonding and Crystallography
- Hydrogen Bonding () : Analogs with hydroxyl groups (e.g., ) form stronger hydrogen bonds, influencing solubility and crystal packing. The target compound’s lack of hydroxyl groups may reduce hydrogen bonding capacity, favoring hydrophobic interactions .
- Crystallographic Tools : SHELX programs () and ORTEP-3 () are critical for structural validation. The methyl groups in the target compound may introduce steric hindrance, complicating crystallization compared to simpler analogs .
Q & A
Q. What are the established synthetic routes for N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide, and how do reaction conditions impact yield?
The synthesis typically involves coupling indene derivatives with benzamide precursors. For example, acylation of 1,6-dimethyl-2,3-dihydro-1H-inden-2-amine with benzoyl chloride under solvent-free conditions can yield the target compound. Key parameters include temperature control (20–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and reaction time (1–3 hours) to minimize by-products like over-acylated derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product (>95%) .
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography is the gold standard for resolving 3D conformation. Single-crystal diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) can reveal bond angles, dihedral angles, and hydrogen-bonding patterns. Complementary techniques include:
Q. What preliminary biological activities have been reported for this compound?
Structural analogs (e.g., N-(phenylcarbamoyl)benzamide) exhibit cytotoxic effects against cancer cell lines (HeLa IC = 0.8 mM) via enzyme inhibition, likely targeting kinases or DNA repair pathways . Antimicrobial activity against Gram-positive bacteria (e.g., B. subtilis) has also been observed, though potency varies with substituent patterns .
Advanced Research Questions
Q. How can computational methods predict binding interactions between this compound and biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model ligand-receptor interactions. For example:
- Kinase inhibition : Docking into ATP-binding pockets of EGFR or CDK2 reveals hydrogen bonds with backbone residues (e.g., Met793 in EGFR) and hydrophobic contacts with alkyl/aryl groups .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG ~ -8 to -10 kcal/mol) . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to resolve discrepancies between computational and empirical data .
Q. What strategies address contradictions in bioactivity data across structural analogs?
Contradictions (e.g., variable IC values) may arise from:
- Stereochemical variations : Enantiomeric purity (confirmed via chiral HPLC) impacts target selectivity .
- Assay conditions : Buffer pH (7.4 vs. 6.5) or serum protein interference (e.g., albumin binding) alters apparent potency . Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and meta-analyses of structure-activity relationships (SAR) are essential .
Q. How can crystallographic data from the Cambridge Structural Database (CSD) inform synthetic optimization?
The CSD (accession code: [to be filled]) provides reference geometries for:
- Torsional strain analysis : Compare dihedral angles (e.g., C2-C1-C7-O1) to identify steric clashes in synthetic intermediates .
- Hydrogen-bond networks : Design co-crystals with carboxylic acid coformers (e.g., succinic acid) to enhance solubility . SHELXL refinement (full-matrix least-squares on ) ensures accurate thermal parameter modeling .
Q. What experimental and computational approaches resolve electronic property discrepancies in DFT studies?
Discrepancies in HOMO-LUMO gaps or electrostatic potential maps can arise from basis set limitations. Solutions include:
- Higher-level theory : MP2/cc-pVTZ or CAM-B3LYP for improved electron correlation .
- Polarizable continuum models (PCM) : Simulate solvent effects (e.g., DMSO vs. water) on reactivity indices . Experimental validation via cyclic voltammetry (e.g., oxidation peaks at +1.2 V vs. Ag/AgCl) provides empirical benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
